N-(3-aminophenyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(3-aminophenyl)-4-fluorobenzenesulfonamide is an organic compound that features both an amino group and a sulfonamide group attached to a benzene ring
Scientific Research Applications
N-(3-aminophenyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
Target of Action
N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures have been found to interact with Gamma-aminobutyric acid receptors (GAR) and Aminopeptidase N (APN/CD13) which play crucial roles in various biological processes .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activity .
Biochemical Pathways
For instance, some compounds have been found to inhibit the action of tyrosinase on l-dopa, affecting the melanin biosynthesis pathway . Others have been found to interact with the photosystem II (PSII) reaction centre, affecting the photosynthetic electron transport chain .
Result of Action
Based on the known targets and modes of action of similar compounds, it can be hypothesized that this compound may have potential therapeutic effects, such as anti-tumor, anti-viral, and anti-microbial activities .
Action Environment
The action, efficacy, and stability of N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment within the body. For instance, the presence of certain ions or molecules can influence the binding affinity of the compound to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide can be achieved through several methods. One common approach involves the reaction of 3-nitroaniline with 4-fluorobenzenesulfonyl chloride under basic conditions, followed by reduction of the nitro group to an amino group. The reaction typically proceeds as follows:
Nitration: 3-nitroaniline is prepared by nitration of aniline.
Sulfonylation: The nitro compound is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group or other oxidation states.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce a variety of substituted benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-phenyl)-benzenesulfonamide: Lacks the fluorine atom, which can affect its reactivity and interactions.
N-(4-Amino-phenyl)-4-fluoro-benzenesulfonamide: The position of the amino group is different, which can influence its chemical properties and applications.
N-(3-Amino-phenyl)-4-chloro-benzenesulfonamide: Substitution of fluorine with chlorine can lead to differences in reactivity and biological activity.
Uniqueness
N-(3-aminophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both an amino group and a fluorine atom on the benzene ring
Properties
IUPAC Name |
N-(3-aminophenyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYRPTXKLDYADH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360676 |
Source
|
Record name | N-(3-Aminophenyl)-4-fluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436089-66-6 |
Source
|
Record name | N-(3-Aminophenyl)-4-fluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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